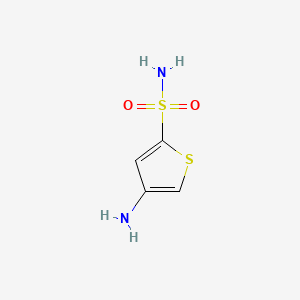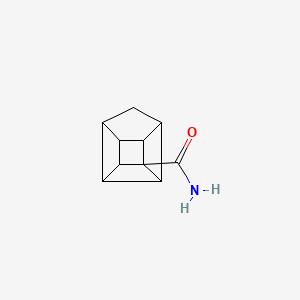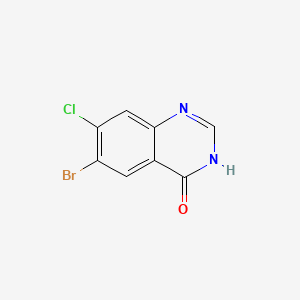
4-Aminothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminothiophene-2-sulfonamide is an organic compound with the molecular formula C4H6N2O2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features an amino group (-NH2) at the fourth position and a sulfonamide group (-SO2NH2) at the second position of the thiophene ring
Wissenschaftliche Forschungsanwendungen
4-Aminothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
Target of Action
4-Aminothiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have been widely used as chemotherapeutic agents . The primary target of sulfonamides, including this compound, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a key component of the metabolic pathway that produces nucleotides, the building blocks of DNA. By inhibiting the production of folic acid, this compound indirectly inhibits DNA synthesis, thereby preventing bacterial reproduction .
Pharmacokinetics
This suggests that this compound may have a long residence time in the body, which could potentially enhance its bioavailability and therapeutic effect .
Result of Action
The ultimate result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, a crucial component of the bacterial metabolic pathway, this compound effectively halts the proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other substances in the environment, such as organic matter, can affect the bioavailability and efficacy of the drug . Moreover, the stability of this compound may be affected by factors such as pH, temperature, and light exposure .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Aminothiophene-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states The compound interacts with enzymes and proteins, influencing biochemical reactions
Cellular Effects
They can also cause various side effects, including diseases of the digestive and respiratory tracts
Molecular Mechanism
Sulfonamides typically act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . They may also interact with other biomolecules, causing changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminothiophene-2-sulfonamide typically involves the following steps:
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of thiophene yields nitrothiophene, which is then reduced to aminothiophene using reducing agents such as iron and hydrochloric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminothiophene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Thiophene Derivatives: Using large-scale reactors for the Gewald reaction.
Efficient Nitration and Reduction: Employing continuous flow reactors for nitration and reduction steps to ensure high yield and purity.
Sulfonamide Introduction: Using automated systems for the sulfonamide formation to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction can lead to the formation of thiophene derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Aminothiophene derivatives.
Substitution Products: Halogenated thiophenes, sulfonylated thiophenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar structure but lacks the thiophene ring.
Sulfamethoxazole: A sulfonamide antibiotic with a different heterocyclic ring.
Thiophene-2-sulfonamide: Similar structure but without the amino group.
Uniqueness
4-Aminothiophene-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the thiophene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-aminothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYQZLNQRKFDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)




![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)

![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)


![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
